molecular formula C10H10BrF3O B13143390 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol

3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol

Cat. No.: B13143390
M. Wt: 283.08 g/mol
InChI Key: BLRNDCRBDKHIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-4-(trifluoromethyl)benzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction using a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.

    Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal or 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and bromine substituents on biological activity. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the bromine atom may participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(2-Chloro-4-(trifluoromethyl)phenyl)propan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.

    3-(2-Bromo-4-methylphenyl)propan-1-ol:

Uniqueness

3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H10BrF3O

Molecular Weight

283.08 g/mol

IUPAC Name

3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H10BrF3O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h3-4,6,15H,1-2,5H2

InChI Key

BLRNDCRBDKHIKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.